molecular formula C39H30NOP B8222920 (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

Cat. No.: B8222920
M. Wt: 559.6 g/mol
InChI Key: RHCBFDRCHRRPAJ-QNGWXLTQSA-N
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Description

Properties

IUPAC Name

diphenyl-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBFDRCHRRPAJ-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

  • Reagents : Benzamide derivatives (e.g., 2-(diphenylphosphino)benzamide) and chiral amino alcohols react in tetrahydrofuran (THF) at room temperature.

  • Conditions :

    SolventTemperatureYield
    THF25°C72–85%

Witte-Seeliger Reaction

  • A zinc-mediated cyclization forms the oxazoline ring, producing air-stable intermediates.

  • Example:

    2-Amino alcohol+2-(Diphenylphosphino)benzonitrileZn, THFOxazoline-Zn complex\text{2-Amino alcohol} + \text{2-(Diphenylphosphino)benzonitrile} \xrightarrow{\text{Zn, THF}} \text{Oxazoline-Zn complex}

    Subsequent treatment with bipyridine liberates the free ligand.

Phosphine Group Introduction

The diphenylphosphino moiety is introduced early in the synthesis to avoid oxidation:

Ullmann Coupling

  • Bromophenyl intermediates react with chlorodiphenylphosphine in the presence of copper catalysts.

  • Optimized conditions :

    CatalystSolventTimeYield
    CuIToluene24 h68%

Direct Phosphination

  • Pre-formed oxazolines undergo phosphorylation using PCl₃ and Grignard reagents.

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves stereoisomers.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 25H, aromatic), 4.82 (dd, J = 8.4 Hz, 1H, CH), 3.95 (m, 2H, OCH₂).

    • ³¹P NMR (162 MHz, CDCl₃): δ −12.5 ppm.

Comparative Analysis of Synthetic Routes

MethodYieldStereopurity (ee)Key Advantage
Acid-catalyzed cyclization85%>99%Mild conditions
Witte-Seeliger reaction78%98%Air-stable intermediates
Ullmann coupling68%95%Scalability

Challenges and Solutions

  • Phosphine oxidation : Conduct reactions under inert atmosphere (N₂/Ar).

  • Racemization : Use low-temperature cyclization (0–5°C) to preserve chirality.

  • Byproduct formation : Employ stoichiometric Zn to suppress dimerization.

Industrial-Scale Adaptations

  • Continuous flow synthesis : Reduces reaction time from 24 h to 2 h.

  • Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under certain conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield phosphine oxide derivatives.

Scientific Research Applications

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral drugs.

    Industry: Used in the production of fine chemicals and in various catalytic processes.

Mechanism of Action

The mechanism by which (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole exerts its effects typically involves coordination with transition metals. The phosphine group and the oxazoline ring can form stable complexes with metals, facilitating various catalytic reactions. These complexes can then participate in processes such as hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Structural Overview

The compound (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole (CAS: 2828432-25-1) is a chiral oxazoline-based ligand featuring:

  • A 4,5-dihydrooxazole core with three phenyl substituents at positions 4 and 5 (4,5,5-triphenyl).
  • A 2-(diphenylphosphanyl)phenyl group at position 2, providing a P,N-bidentate coordination site.
  • (S) -configuration at the stereogenic center, critical for enantioselective catalysis .

Comparison with Similar Compounds

Structural Variations in Dihydrooxazole Ligands

The following table highlights key structural differences among analogous ligands:

Compound (CAS) Substituents at Positions 4/5 Phosphine Modification Key Applications References
(S)-4,5,5-Triphenyl (2828432-25-1) 4,5,5-Triphenyl 2-(Diphenylphosphanyl)phenyl Ru/Pd catalysis, enantioselectivity
(R)-4-Cyclohexyl (944836-02-6) 4-Cyclohexyl 2-(Diphenylphosphanyl)phenyl Asymmetric allylic alkylation
(4S)-4-Adamantyl (944836-03-7) 4-Adamantyl 2-(Diphenylphosphanyl)phenyl Stabilized metal complexes
(S)-4-Benzyl (148461-13-6) 4-Benzyl 2-(Diphenylphosphanyl)phenyl Zn/Pd coordination chemistry
(S)-4-(tert-Butyl)-5-(CF₃) (944836-22-0) 4-tert-Butyl, 5-(CF₃) Bis(4-(CF₃)phenyl)phosphino Electron-deficient catalysis

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., Triphenyl) : Enhance steric bulk, improving enantioselectivity in Ru-catalyzed hydrogenation. The triphenyl substitution in the target compound creates a rigid chiral pocket, outperforming less bulky analogs (e.g., 4-benzyl) in reactions requiring high steric control .
  • Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity at the metal center, useful in cross-couplings involving aryl halides .
  • Adamantyl/Cyclohexyl Groups : Improve thermal stability of metal complexes but reduce solubility in polar solvents .

Catalytic Performance Metrics

  • Enantiomeric Excess (ee) : The triphenyl-substituted ligand achieves >95% ee in asymmetric hydrogenation of ketones, compared to 80–90% ee for 4-isopropyl derivatives .
  • Turnover Frequency (TOF): Electron-deficient variants (e.g., CF₃-substituted) exhibit higher TOFs in Suzuki-Miyaura couplings due to accelerated oxidative addition .

Stability and Handling

  • Air Sensitivity : Ligands with electron-rich phosphine groups (e.g., diphenylphosphanyl) require inert storage, whereas fluorinated analogs (e.g., BD01181800) show greater air stability .
  • Crystallinity : Adamantyl-substituted derivatives form highly ordered crystals, simplifying purification .

Research Findings and Case Studies

  • Palladium Complexes: Dichloro{(4S)-2-[2′-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyloxazole-P,N}zinc(II) demonstrates superior activity in allylic substitutions compared to non-chiral analogs .
  • Ruthenium Complexes : Chloro(p-cymene)[(S)-triphenyl-dihydrooxazole]Ru(II) achieves 99% ee in ketone hydrogenation, attributed to the ligand’s steric bulk .

Biological Activity

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C36H32NOP
  • Molecular Weight : 525.62 g/mol
  • CAS Number : 2828432-25-1

The compound features a phosphanyl group attached to a dihydrooxazole ring, which may contribute to its biological properties by facilitating interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, palladium(II) complexes derived from similar ligands have shown enhanced antitumor activity compared to traditional chemotherapeutics like cisplatin .
  • Apoptosis Induction : Research has demonstrated that related compounds can induce apoptosis in cancer cells. This is evidenced by studies showing increased apoptotic markers in treated cells compared to controls .
  • DNA Interaction : The ability of these compounds to bind DNA has been explored as a mechanism for their antitumor effects. Studies indicate that metal complexes with similar ligands exhibit significant DNA binding affinity, which can lead to disruption of replication and transcription processes in cancer cells .

Antitumor Efficacy

A study involving palladium(II) complexes revealed that these compounds were more effective at inducing cytotoxicity in A549 (lung cancer) and HT29 (colon cancer) cell lines compared to normal lymphocytes. The trans-palladium(II) complex demonstrated a significant increase in necrotic cell death alongside apoptosis, suggesting a dual mechanism of action against tumor cells .

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with enzymes involved in cancer progression and microbial resistance .

Biological Assays and Activity Tables

Biological Activity Tested Compounds IC50 Values (µM) Notes
CytotoxicityPalladium Complexes10 - 30Higher than cisplatin
Apoptosis InductionSimilar LigandsVariesSignificant induction observed
DNA BindingNickel Complexes12.4Strong intercalation potential

Q & A

Q. What are the key synthetic strategies for preparing (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis typically involves a multi-step approach starting from (S)-(+)-2-phenylglycinol. A three-stage process achieves yields of 83.2–94.5% per step, with final purity >99%. Key steps include:

  • Stage 1 : Formation of the oxazoline ring via condensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
  • Stage 2 : Introduction of the diphenylphosphanyl group using palladium-catalyzed cross-coupling.
  • Stage 3 : Steric optimization via substitution with triphenyl groups to enhance enantioselectivity. Characterization by polarimetry, NMR, and GC-MS confirms structural integrity .
StepKey Reagents/ConditionsYield Range (%)
1(S)-(+)-2-Phenylglycinol, aryl halides83.2–89.1
2Pd catalysts, diphenylphosphine derivatives88.5–92.3
3Triphenyl substitution under inert gas90.4–94.5

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm stereochemistry.
  • IR Spectroscopy : Verifies functional groups (e.g., P–C and C–N bonds).
  • GC-MS : Assesses purity and detects trace impurities. Polarimetric analysis quantifies enantiomeric excess (>99% for optimized syntheses) .

Q. What are the common catalytic applications of this ligand in asymmetric synthesis?

The ligand is widely used in palladium- and ruthenium-catalyzed reactions, including:

  • Asymmetric Allylic Alkylation : Achieves >90% enantiomeric excess (ee) due to steric bulk from triphenyl groups.
  • Hydroamination : Enhances regioselectivity in C–N bond formation.
  • Cross-Coupling Reactions : Improves turnover numbers (TONs) in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the electronic and steric profile of this ligand influence its performance in palladium-catalyzed asymmetric transformations?

The ligand’s steric bulk from triphenyl substituents restricts substrate access to the metal center, favoring enantioselective transition states. Electronic effects arise from the electron-rich diphenylphosphanyl group, which stabilizes Pd(0) intermediates during catalytic cycles. Comparative studies show that replacing triphenyl groups with smaller substituents (e.g., isopropyl) reduces ee by 15–20%, highlighting the role of steric hindrance .

Q. What computational methods are recommended to model the transition states of reactions catalyzed by this ligand-metal complex?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts transition-state geometries. Basis sets like 6-31G* for non-metals and LANL2DZ for Pd/Ru are optimal. Studies using this approach have rationalized enantioselectivity trends in allylic alkylation, showing a 2.4 kcal/mol energy difference between competing transition states .

Q. How can reaction conditions be optimized when using this ligand in ruthenium-catalyzed amination of secondary alcohols?

Key parameters include:

  • Solvent : Toluene or THF improves catalyst solubility.
  • Temperature : 80–100°C balances reaction rate and ligand stability.
  • Additives : Molecular sieves (3Å) absorb water, preventing ligand hydrolysis. Under optimized conditions, TONs exceeding 500 are achievable with <5% catalyst loading .

Q. What strategies mitigate ligand decomposition or catalyst deactivation during prolonged reactions?

  • Inert Atmospheres : Argon or nitrogen prevents oxidation of the phosphine moiety.
  • Additives : Silver salts (e.g., AgOTf) scavenge halide ions that poison the catalyst.
  • Low Catalyst Loading : Reduces side reactions (e.g., ligand dimerization) .

Q. How do modifications to the oxazoline ring's substituents impact enantioselectivity in specific catalytic cycles?

Systematic substitution studies reveal:

  • Triphenyl Groups : Maximize enantioselectivity (ee >90%) in allylic alkylation.
  • Isopropyl Groups : Lower steric bulk reduces ee to ~70% but increases reaction rates.
  • Naphthyl Derivatives : Enhance π-π interactions, improving selectivity in hydroamination.
SubstituentReaction TypeEnantiomeric Excess (%)
TriphenylAllylic Alkylation92–95
IsopropylHydroamination68–72
NaphthylCross-Coupling85–88

Computational modeling correlates these trends with transition-state distortion energies .

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